molecular formula C33H27N3O4 B11078855 5-benzoyl-9-(3-nitrophenyl)-6-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

5-benzoyl-9-(3-nitrophenyl)-6-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

Cat. No.: B11078855
M. Wt: 529.6 g/mol
InChI Key: QDKWPZAMUKLLLI-UHFFFAOYSA-N
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Description

This compound belongs to the class of benzodiazepines , which are heterocyclic organic compounds containing a diazepine ring fused with a benzene ring. Specifically, it features a benzodiazepinone core structure. Benzodiazepines exhibit diverse pharmacological properties, including anxiolytic, sedative, hypnotic, and muscle relaxant effects. Researchers have explored their potential in various fields due to their unique structure and biological activities .

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One notable method involves cyclization of a precursor, such as 5-[methyl(phenyl)amino]-2-(4-nitrobenzyl)-3-p-tolyl-1,2,4-thiadiazolium perchlorate . The recyclization process yields 9-methyl-3a-(4-nitrophenyl)-2-p-tolyl-3a,9-dihydrobenzo[b]-imidazo[4,5-e][1,4]thiazine .

Industrial Production:: While industrial-scale production methods may vary, researchers often optimize the synthetic route to achieve high yields and purity. Collaboration between organic chemists and process engineers ensures efficient and cost-effective production.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction processes may yield reduced derivatives with altered pharmacological properties.

    Substitution: Substituents on the benzene ring can be modified via substitution reactions.

Common Reagents and Conditions::

Major Products:: The major product is the benzodiazepinone itself, with the specific substituents described in the compound name.

Scientific Research Applications

Chemistry::

    Structure-Activity Relationship (SAR): Studies: Researchers explore the impact of different substituents on the compound’s biological activity.

    Drug Design: Insights from this compound aid in designing novel benzodiazepine-based drugs.

Biology and Medicine::

    Anxiolytic and Sedative Properties: Benzodiazepines are widely used for anxiety and insomnia treatment.

    Neuropharmacology: Investigation of receptor interactions and central nervous system effects.

Industry::

    Pharmaceuticals: Benzodiazepines serve as essential drug classes.

    Agrochemicals: Some derivatives find applications in crop protection.

Mechanism of Action

The compound primarily interacts with GABA-A receptors , enhancing inhibitory neurotransmission. It allosterically modulates receptor function, leading to sedation, muscle relaxation, and anxiolysis.

Comparison with Similar Compounds

    Diazepam: A well-known benzodiazepine with similar effects.

    Lorazepam: Another member of the class, used for anxiety management.

Properties

Molecular Formula

C33H27N3O4

Molecular Weight

529.6 g/mol

IUPAC Name

5-benzoyl-6-(4-methylphenyl)-9-(3-nitrophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C33H27N3O4/c1-21-14-16-22(17-15-21)32-31-28(19-25(20-30(31)37)24-10-7-11-26(18-24)36(39)40)34-27-12-5-6-13-29(27)35(32)33(38)23-8-3-2-4-9-23/h2-18,25,32,34H,19-20H2,1H3

InChI Key

QDKWPZAMUKLLLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=CC=C4)[N+](=O)[O-])NC5=CC=CC=C5N2C(=O)C6=CC=CC=C6

Origin of Product

United States

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